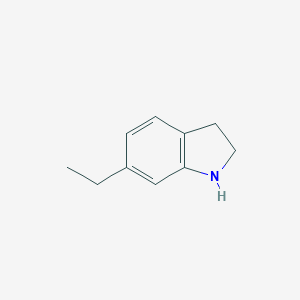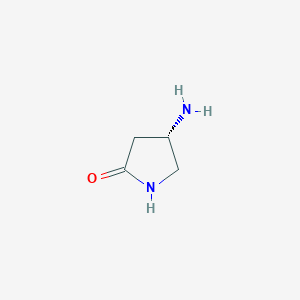
6-Ethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of an ethyl group at the 6th position and the reduction of the 2,3-double bond in the indole ring structure gives rise to this compound, which may exhibit unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 6-Ethylindoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the starting materials would include an ethyl-substituted ketone and phenylhydrazine. The reaction typically requires refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
6-Ethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can further modify the indole ring or the ethyl substituent.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like halogens or nitronium ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Ethylindoline has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Ethylindoline depends on its specific biological activity. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways .
Comparaison Avec Des Composés Similaires
6-Ethylindoline can be compared with other indole derivatives, such as:
1H-Indole, 2,3-dihydro-: Lacks the ethyl substituent, which may result in different biological activities and chemical reactivity.
1H-Indole, 6-methyl-2,3-dihydro-: The presence of a methyl group instead of an ethyl group can influence the compound’s properties.
1H-Indole, 6-ethyl-: Retains the double bond in the 2,3-position, affecting its reactivity and biological activity
The uniqueness of this compound lies in its specific substitution pattern and reduced double bond, which can lead to distinct chemical and biological properties.
Propriétés
Numéro CAS |
162716-49-6 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
6-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-4,7,11H,2,5-6H2,1H3 |
Clé InChI |
OOZLYAVLHJNPAF-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(CCN2)C=C1 |
SMILES canonique |
CCC1=CC2=C(CCN2)C=C1 |
Synonymes |
1H-INDOLE,6-ETHYL-2,3-DIHYDRO- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)




